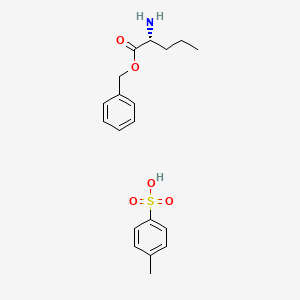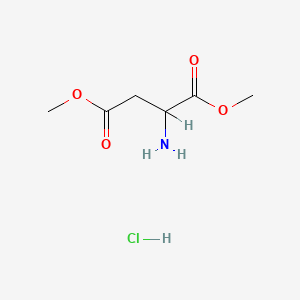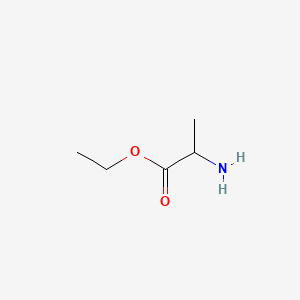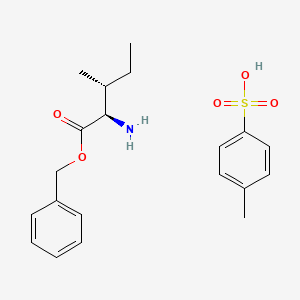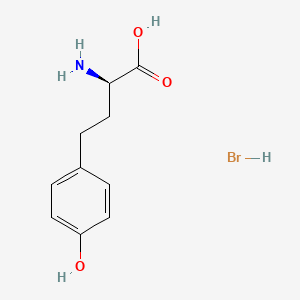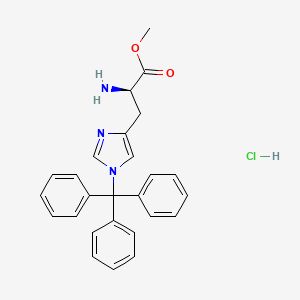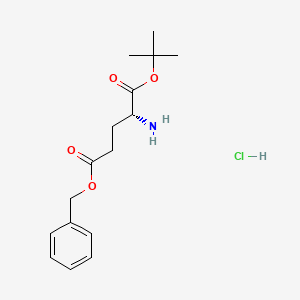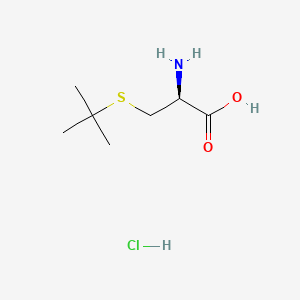
(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO5 and its molecular weight is 235.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
3-(2-Furyl)-acryloyl-succinimide plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds with primary amines in proteins and peptides. This compound interacts with enzymes, proteins, and other biomolecules through its reactive ester group, which facilitates the formation of stable amide bonds. For instance, it can react with lysine residues in proteins, leading to the formation of covalent conjugates. These interactions are essential for various biochemical assays and labeling techniques, where 3-(2-Furyl)-acryloyl-succinimide is used to modify proteins and peptides for detection or purification purposes .
Cellular Effects
The effects of 3-(2-Furyl)-acryloyl-succinimide on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the modification of signaling proteins by 3-(2-Furyl)-acryloyl-succinimide can alter their activity, leading to changes in downstream signaling events. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses and metabolic processes .
Molecular Mechanism
At the molecular level, 3-(2-Furyl)-acryloyl-succinimide exerts its effects through covalent modification of biomolecules. The reactive ester group of this compound forms covalent bonds with nucleophilic groups, such as primary amines, in proteins and peptides. This modification can result in enzyme inhibition or activation, depending on the target protein and the nature of the modification. For instance, the covalent attachment of 3-(2-Furyl)-acryloyl-succinimide to an enzyme’s active site can inhibit its activity by blocking substrate binding or catalytic function. Conversely, modification of regulatory proteins can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Furyl)-acryloyl-succinimide can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term studies have shown that the stability of 3-(2-Furyl)-acryloyl-succinimide is crucial for its effectiveness in biochemical assays. Degradation of the compound can lead to reduced reactivity and efficacy in modifying biomolecules, which can impact the outcomes of in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(2-Furyl)-acryloyl-succinimide vary with different dosages in animal models. At low doses, this compound can effectively modify target proteins without causing significant toxicity or adverse effects. At high doses, 3-(2-Furyl)-acryloyl-succinimide can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of dose optimization in experimental settings .
Metabolic Pathways
3-(2-Furyl)-acryloyl-succinimide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further modify biomolecules. The metabolic flux and levels of metabolites can be affected by the presence of 3-(2-Furyl)-acryloyl-succinimide, as it can alter the activity of key metabolic enzymes. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(2-Furyl)-acryloyl-succinimide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, binding to transport proteins can enhance the uptake and distribution of 3-(2-Furyl)-acryloyl-succinimide within cells, ensuring its availability for biochemical reactions. The transport and distribution properties of this compound are critical for its effectiveness in modifying target biomolecules .
Subcellular Localization
The subcellular localization of 3-(2-Furyl)-acryloyl-succinimide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the nature of the target proteins and the cellular context. The activity and function of 3-(2-Furyl)-acryloyl-succinimide can be affected by its subcellular localization, as it determines the accessibility of target biomolecules and the efficiency of covalent modification .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-9-4-5-10(14)12(9)17-11(15)6-3-8-2-1-7-16-8/h1-3,6-7H,4-5H2/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLWNSNBYXAOHH-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
